molecular formula C20H17N3 B8470808 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B8470808
M. Wt: 299.4 g/mol
InChI Key: YAJVENHNCNDLGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine is a chemical compound based on the 5H-pyrrolo[2,3-b]pyrazine scaffold, a structure of high interest in medicinal chemistry and drug discovery. This scaffold, also known as 4,7-diazaindole, is recognized for its potential in developing kinase inhibitors [ citation:2 ]. Scientific literature has demonstrated that derivatives of 5H-pyrrolo[2,3-b]pyrazine can function as potent and selective inhibitors of receptor tyrosine kinases, such as Fibroblast Growth Factor Receptors (FGFRs) [ citation:2 ]. These kinases are critical targets in oncology, as aberrant FGFR signaling is implicated in the progression and growth of various cancers [ citation:2 ]. The mechanism of action for these inhibitors typically involves binding to the ATP-binding site of the kinase, often forming key hydrogen bonds with the hinge region and other interactions to achieve high potency and selectivity [ citation:2 ]. Beyond FGFR inhibition, this privileged scaffold has also been investigated for its activity against other kinases, including c-Met, Bruton’s tyrosine kinase, and JAK3, highlighting its versatility in pharmaceutical research [ citation:2 ]. As such, this compound is presented as a valuable building block for researchers designing and synthesizing novel bioactive molecules for cancer therapy and other therapeutic areas. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Properties and Specifications: • Core Scaffold: 5H-Pyrrolo[2,3-b]pyrazine (4,7-diazaindole) [ citation:7 ] • Research Area: Medicinal Chemistry, Kinase Inhibitor Development, Anticancer Research [ citation:2 ] • Handling: Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H17N3

Molecular Weight

299.4 g/mol

IUPAC Name

2,3-bis(4-methylphenyl)-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C20H17N3/c1-13-3-7-15(8-4-13)18-19(16-9-5-14(2)6-10-16)23-20-17(22-18)11-12-21-20/h3-12H,1-2H3,(H,21,23)

InChI Key

YAJVENHNCNDLGP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(NC=C3)N=C2C4=CC=C(C=C4)C

Origin of Product

United States

Synthetic Methodologies for 2,3 Di P Tolyl 5h Pyrrolo 2,3 B Pyrazine and Its Analogues

Direct Synthesis Approaches to Substituted 5H-Pyrrolo[2,3-b]pyrazines

Direct approaches focus on constructing the fused bicyclic ring system from simpler acyclic or monocyclic precursors. These methods are often convergent, building the core scaffold in a few steps.

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient pathway to complex molecules. beilstein-journals.org They are advantageous due to their operational simplicity, atom economy, and the ability to generate diverse molecular libraries from simple building blocks. mdpi.com While specific MCRs for 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine are not extensively detailed, the principles can be applied to the synthesis of the core scaffold. A hypothetical MCR could involve the one-pot reaction of a 2,3-diaminopyrrole derivative, a 1,2-dicarbonyl compound (like 4,4'-dimethylbenzil, which would introduce the two p-tolyl groups), and another component to facilitate cyclization, thereby rapidly assembling the desired heterocyclic system. The modular nature of MCRs is particularly suited for creating analogues with diverse substitution patterns. beilstein-journals.org

Classical condensation and subsequent cyclization reactions represent a fundamental approach to forming the 5H-pyrrolo[2,3-b]pyrazine ring system. A notable method involves the thermal, non-catalytic cyclization of pyrazinylhydrazones. rsc.org This process leads to ring closure onto a carbon atom of the pyrazine (B50134) nucleus, yielding 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines. rsc.org The starting pyrazinylhydrazones are typically prepared from the corresponding hydrazine (B178648) and a carbonyl compound.

Another strategy involves building the pyrrole (B145914) ring onto an existing pyrazine or diketopiperazine structure. nih.gov This "late-stage heterocycle annulation" can be an effective strategy in medicinal chemistry. nih.gov For instance, a tandem post-Ugi cyclization followed by a gold(I)-catalyzed annulation has been used to create functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, demonstrating a modern variant of the condensation-cyclization approach. acs.org

Table 1: Examples of Substituted 5H-pyrrolo[2,3-b]pyrazines via Thermal Cyclization of Pyrazinylhydrazones rsc.org
Pyrazinylhydrazone PrecursorResulting 5H-pyrrolo[2,3-b]pyrazine ProductReaction Condition
(6a) 2-Hydrazinopyrazine + Acetaldehyde(7a) 3-Methyl-5H-pyrrolo[2,3-b]pyrazineThermal Cyclization
(6b) 2-Hydrazinopyrazine + Propiophenone(7b) 3-Phenyl-5H-pyrrolo[2,3-b]pyrazineThermal Cyclization
(6f) 2-Hydrazino-3-phenylpyrazine + Acetone(9) 2-Methyl-3-phenyl-5H-pyrrolo[2,3-b]pyrazineThermal Cyclization

Palladium-catalyzed heteroannulation provides a concise and efficient method for preparing substituted 5H-pyrrolo[2,3-b]pyrazines. researchgate.netresearchgate.net This strategy typically involves the reaction of a suitably substituted pyrazine with an alkyne. For example, 6,7-disubstituted-5H-pyrrolo[2,3-b]pyrazines can be synthesized via a palladium-catalyzed reaction, with microwave heating often leading to dramatically improved results compared to conventional heating. researchgate.net This approach highlights the power of modern catalytic methods to construct complex heterocyclic systems. A related strategy involves the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes, which, while forming a different system (2-benzazepines), demonstrates the utility of twofold C-H activation in building complex fused rings. nih.gov

Regioselective Synthetic Routes to Functionalized 5H-Pyrrolo[2,3-b]pyrazines

Functionalization of a pre-formed 5H-pyrrolo[2,3-b]pyrazine scaffold is a key strategy for introducing specific substituents in a regioselective manner. Cross-coupling reactions are particularly powerful tools for this purpose.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkynyl moieties onto the 5H-pyrrolo[2,3-b]pyrazine core. Starting with a halogenated derivative, such as 2-Bromo-5H-pyrrolo[2,3-b]pyrazine, various terminal alkynes can be coupled to yield alkynyl-substituted products. bldpharm.com These products are versatile intermediates that can undergo further transformations. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups. wikipedia.orgresearchgate.net Cascade reactions involving an initial Sonogashira coupling followed by intramolecular cyclization have been developed to rapidly access complex, polycyclic indole (B1671886) and quinoxaline (B1680401) derivatives. researchgate.netrsc.org

Table 2: Representative Sonogashira Coupling for Heterocycle Functionalization
Halogenated SubstrateAlkyne PartnerCatalyst SystemProduct TypeReference
Aryl/Heteroaryl HalideTerminal AlkynePd Catalyst, Cu(I) Co-catalyst, Amine BaseAlkynyl-substituted Arene/Heterocycle organic-chemistry.orgrsc.org
N-Alkyl-3-chloroquinoxaline-2-aminePropargyl BromidePd/Cu CatalystsPyrrolo[2,3-b]quinoxaline-2-carbaldehyde (via cascade) researchgate.net
ortho-Ethynyl-anilineAryl IodidePd(PPh₃)₄2,3-Diarylindole (via cascade) rsc.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, allowing for the facile synthesis of aryl amines. wikipedia.org In the context of the 5H-pyrrolo[2,3-b]pyrazine system, this methodology allows for the introduction of various primary and secondary amines onto a halogenated scaffold. The choice of palladium catalyst, phosphine (B1218219) ligand, and base is crucial for achieving high yields. nih.gov This reaction has been successfully applied to other pyrrolodiazine systems, where cyclic secondary amines were incorporated onto a bromo-substituted pyrrole ring using a Pd₂(dba)₃/BINAP catalyst system, demonstrating its applicability to electron-rich heterocyclic systems. nih.gov

Table 3: Key Components in Buchwald-Hartwig Amination wikipedia.orgnih.gov
ComponentExamplesFunction
Aryl Halide/TriflateBromo-5H-pyrrolo[2,3-b]pyrazineElectrophilic partner
AminePrimary amines, secondary amines, anilines, heterocyclesNucleophilic partner
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃Forms the active Pd(0) catalyst
LigandBINAP, DPPF, XPhos, other bulky phosphinesStabilizes the catalyst, facilitates oxidative addition and reductive elimination
BaseNaOt-Bu, LiOt-Bu, Cs₂CO₃, K₃PO₄Deprotonates the amine to form the active nucleophile

Direct C-H Arylation and Annulation Techniques for Pyrrolo[2,3-b]pyrazine Functionalization

Direct C-H arylation has emerged as a powerful and efficient tool for the functionalization of heterocyclic compounds, including the pyrrolo[2,3-b]pyrazine scaffold. This methodology allows for the formation of carbon-carbon bonds by directly coupling a C-H bond with an arylating agent, thereby avoiding the need for pre-functionalized starting materials.

Palladium-catalyzed reactions are prominent in this area. Research has demonstrated the successful direct C-H arylation of related pyrrolo[2,3-d]pyrimidine derivatives with aryl iodides. bohrium.comrsc.org This approach, utilizing a Pd(II)/Pd(IV) catalytic cycle, provides a pathway to a diverse array of (hetero)biaryl-containing pyrrolo[2,3-d]pyrimidines in moderate to good yields with high regioselectivity. bohrium.com One study reported a highly selective ortho C–H arylation of 4-aryl-pyrrolo[2,3-d]pyrimidine derivatives, which tolerated a wide range of functional groups and was proven to be practical for gram-scale synthesis. rsc.org Bidentate pyridine-pyridine ligands have been shown to be effective in enabling this transformation. bohrium.com

Another strategy involves the regioselective C6 arylation of pyrrolo[2,3-d]pyrimidines using arylboronic acids. chemistryviews.org This method employs a Pd(OAc)₂ catalyst with TEMPO as an oxidant in a trifluoroacetic acid solvent at room temperature, yielding the desired products in moderate to good yields. chemistryviews.org The proposed mechanism involves the formation of a Pd(CF₃CO₂)₂ species that reacts with the arylboronic acid, followed by a series of steps including C5-palladation, 1,2-migration, and reductive elimination to furnish the C6-arylated product. chemistryviews.org

Annulation techniques represent another crucial strategy for constructing the fused ring system of pyrrolopyrazines. These methods involve the formation of a new ring onto a pre-existing structure. For instance, a [3+3]-annulation reaction of cyclic nitronates with vinyl diazoacetates has been used to diastereoselectively synthesize partially saturated rsc.orgrsc.orgoxazino[1,2-b] rsc.orgrsc.orgoxazines, which can then undergo a base-promoted ring contraction to yield pyrrolo[1,2-b]oxazine derivatives. mdpi.com While not directly forming pyrrolo[2,3-b]pyrazines, this demonstrates the principle of annulation in creating fused pyrrole systems. More directly, post-Ugi cyclization followed by a gold(I)-catalyzed annulation provides a route to functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones, showcasing the utility of annulation in building the desired heterocyclic core. acs.org

Thermal Cyclization Approaches for Pyrrolo[2,3-b]pyrazine Ring Closure

Thermal cyclization offers a direct and often catalyst-free method for the construction of the 5H-pyrrolo[2,3-b]pyrazine ring system. This approach typically involves the intramolecular cyclization of a suitably designed precursor at elevated temperatures.

A key example is the thermal, non-catalytic cyclization of pyrazinylhydrazones. rsc.orgrsc.org In this process, various pyrazinylhydrazones undergo ring closure onto a carbon atom of the pyrazine nucleus to yield 3-substituted and 2,3-disubstituted 5H-pyrrolo[2,3-b]pyrazines. rsc.orgrsc.org This method has been successfully applied to synthesize a range of derivatives, demonstrating its utility in accessing this heterocyclic core. The reaction proceeds by heating the precursor, leading to the formation of the fused pyrrole ring.

The table below summarizes the products obtained from the thermal cyclization of different pyrazinylhydrazone precursors.

Pyrazinylhydrazone PrecursorResulting 5H-pyrrolo[2,3-b]pyrazine ProductReference
Pyrazinylhydrazone (6a-i)3-substituted and 2,3-disubstituted (7a-g), (8), and (9) rsc.org
6,7,8,9-Tetrahydro-5-pyrazino[2,3-b]indole (7g)Dehydrogenated to pyrazino[2,3-b]indole (15) rsc.org

This synthetic strategy highlights a fundamental approach to ring closure, relying on the inherent reactivity of the precursor molecule under thermal conditions to construct the target heterocyclic system. rsc.orgrsc.org

Gold Catalysis in the Synthesis of Pyrrolo[2,3-b]pyrazine Derivatives

Gold catalysis has become an invaluable tool in modern organic synthesis, particularly for reactions involving alkynes. The unique ability of gold catalysts to activate carbon-carbon triple bonds towards nucleophilic attack under mild conditions has been harnessed for the synthesis of various heterocyclic systems, including derivatives related to pyrrolo[2,3-b]pyrazines.

Gold(III) chloride (AuCl₃) has been identified as an optimal catalyst for the cyclization of N-propargyl-substituted pyrrole and indole carboxylic acid derivatives. beilstein-journals.org This reaction proceeds via an intramolecular attack of the carboxylic acid's hydroxy group onto the gold-activated triple bond, leading to 6-exo-dig cyclization products. beilstein-journals.org While this specific example leads to pyrrolo-oxazin-1-ones, it establishes the principle of gold-catalyzed intramolecular cyclization as a potent strategy for forming rings fused to a pyrrole core.

A more direct application involves the AuCl₃-catalyzed cyclization of N-propargyl pyrazoles, which is a key step in a concise synthetic methodology for creating pyrazolo-pyrrolo-pyrazine skeletons. acs.org This highlights the effectiveness of gold catalysis in constructing the pyrazine portion of the fused ring system. Similarly, gold-catalyzed intramolecular hydroamination of alkynes has been employed to synthesize functionalized 3H-pyrrolo-[1,2,3-de]quinoxalines. mdpi.com In this reaction, a smooth 6-exo-dig cyclization of N-alkynyl indoles occurs, demonstrating the power of gold catalysis in C-N bond formation to build fused heterocyclic systems. mdpi.com

The table below details examples of gold-catalyzed reactions for the synthesis of related heterocyclic structures.

CatalystStarting MaterialProduct TypeKey TransformationReference
AuCl₃N-propargyl-substituted pyrrole carboxylic acidPyrrolo-oxazin-1-one6-exo-dig cyclization beilstein-journals.org
AuCl₃N-propargyl pyrazoles with alkyne unitsPyrazolo-pyrrolo-pyrazineIntramolecular Cyclization acs.org
Gold(I)N-alkynyl indoles3H-pyrrolo-[1,2,3-de]quinoxalinesIntramolecular Hydroamination (6-exo-dig) mdpi.com
Gold(I)Dihydropyrazinone derivativesPyrrolo[1,2-a]pyrazine-3,6(2H,4H)-dionesRegioselective Annulation acs.org

These examples underscore the versatility of gold catalysis in constructing complex, fused heterocyclic architectures relevant to the pyrrolo[2,3-b]pyrazine family through various cyclization and annulation strategies. acs.orgbeilstein-journals.orgacs.orgmdpi.com

Optimization of Reaction Conditions and Scalability Considerations for Pyrrolo[2,3-b]pyrazine Derivative Production

The successful laboratory synthesis of a compound is only the first step; for practical applications, the optimization of reaction conditions and the potential for scalability are paramount. For pyrrolo[2,3-b]pyrazine derivatives, this involves systematically varying parameters such as catalyst, solvent, temperature, and reaction time to maximize yield, purity, and efficiency.

In the context of palladium-catalyzed C-H arylations, optimization is crucial. For the ortho-arylation of pyrrolo[2,3-d]pyrimidine derivatives, studies have shown that the choice of catalyst, ligands, and additives significantly impacts the reaction's success. bohrium.comrsc.org The ability to perform these reactions on a gram scale demonstrates their potential for larger-scale production. rsc.org Similarly, efficient Pd-catalyzed direct C-H arylation of pyrrolo[1,2-a]quinoxalines has been shown to be suitable for gram-scale synthesis, highlighting the scalability of such methods. nih.gov

Gold-catalyzed reactions also benefit from careful optimization. For the synthesis of 3H-pyrrolo-[1,2,3-de]quinoxalines, various gold catalysts and reaction conditions were screened to achieve a nearly quantitative yield in just one hour. mdpi.com In the development of pyrazolo-pyrrolo-pyrazine scaffolds, both gold-catalyzed and NaH-supported cyclizations were employed, indicating that a combination of methods may be necessary to achieve the desired outcome efficiently. acs.org

The following table provides a general overview of parameters typically considered during the optimization of synthetic routes for pyrrolo[2,3-b]pyrazine and related heterocycles.

ParameterVariables to ConsiderGoal of OptimizationRelevant Methodologies
CatalystMetal (e.g., Pd, Au, Cu), Ligands, Catalyst LoadingIncrease reaction rate, improve selectivity, reduce costC-H Arylation, Gold Catalysis
SolventPolarity, aprotic vs. protic (e.g., DMF, THF, Dioxane, Water)Improve solubility, enhance reactivity, facilitate purificationAll synthetic methods
TemperatureRoom temperature to high temperatures (reflux)Overcome activation energy, control selectivity, minimize side reactionsThermal Cyclization, Catalytic Reactions
Reagents/AdditivesBases (e.g., K₂CO₃, Cs₂CO₃), Oxidants (e.g., TEMPO), AcidsPromote key mechanistic steps, neutralize byproductsC-H Arylation
Reaction TimeMinutes to hoursEnsure complete conversion, minimize product degradationAll synthetic methods

Ultimately, the goal of optimization is to develop a robust, reliable, and scalable process. The successful gram-scale syntheses reported for related heterocyclic systems suggest that the production of this compound derivatives in larger quantities is an achievable objective, provided that reaction conditions are carefully fine-tuned. rsc.orgnih.gov

Chemical Transformations and Derivatization Strategies for 2,3 Di P Tolyl 5h Pyrrolo 2,3 B Pyrazine Analogues

Electrophilic and Nucleophilic Substitution Reactions on the Pyrrolo[2,3-b]pyrazine Core

The reactivity of the 5H-pyrrolo[2,3-b]pyrazine nucleus is dictated by the distinct electronic nature of its constituent rings. The pyrrole (B145914) ring is electron-rich, making it susceptible to electrophilic attack, while the pyrazine (B50134) ring is electron-deficient due to the presence of two nitrogen atoms, predisposing it to nucleophilic substitution. nih.gov

Electrophilic Substitution: Electrophilic substitution reactions such as halogenation, nitration, and sulfonation are anticipated to occur preferentially on the electron-rich pyrrole moiety. capes.gov.br In the closely related pyrrolo[2,3-d]pyrimidine system, electrophilic attack has been shown to occur at position 5, which corresponds to the C7 position of the pyrrolo[2,3-b]pyrazine core. capes.gov.br The presence of electron-donating p-tolyl groups at positions C2 and C3 would likely enhance the electron density of the pyrazine ring, but the pyrrole ring is expected to remain the more favorable site for electrophilic attack.

Nucleophilic Substitution: Nucleophilic aromatic substitution (SNAr) on the pyrrolo[2,3-b]pyrazine core typically requires the presence of a good leaving group, such as a halogen, on the electron-deficient pyrazine ring. The electron-withdrawing character of the pyrazine nitrogens facilitates the attack of nucleophiles. youtube.com For instance, the synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyrazines has been achieved through a tandem hydroamination-SNAr sequence, highlighting the susceptibility of the pyrazine portion of related systems to nucleophilic attack. researchgate.net While the electron-donating p-tolyl groups might slightly reduce the electrophilicity of the pyrazine ring, halogenated derivatives of 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine are still expected to be viable substrates for SNAr reactions. The reaction is promoted by placing electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). youtube.com

Reaction TypeReagent/ConditionsExpected Position of SubstitutionReference
Electrophilic Substitution
HalogenationNBS, NCS, Br₂C7 (Pyrrole ring) capes.gov.br
NitrationHNO₃/H₂SO₄C7 (Pyrrole ring) capes.gov.br
SulfonationSO₃/H₂SO₄C7 (Pyrrole ring) capes.gov.br
Nucleophilic Substitution
AminationR-NH₂, baseC6 (on a 6-halo derivative) researchgate.net
AlkoxylationR-OH, baseC6 (on a 6-halo derivative) researchgate.net

Functional Group Interconversions and Modulations on this compound Derivatives

The modification of functional groups on the periphery of the this compound scaffold is a key strategy for fine-tuning its physicochemical and biological properties. These transformations typically involve standard synthetic methodologies applied to various functional groups that could be introduced onto the core structure.

For example, a carboxylic acid derivative, such as 5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid, can serve as a versatile handle for further derivatization. uni.lu This group can be converted into esters, amides, or other functionalities through standard coupling reactions. Similarly, other functional groups introduced onto the scaffold can undergo a variety of interconversions.

The table below summarizes common functional group interconversions that are applicable to pyrazine derivatives and could be employed for analogues of this compound.

Initial Functional GroupReagent/ConditionsResulting Functional GroupReference
Carboxylic Acid (-COOH)SOCl₂, then R-OHEster (-COOR)
Carboxylic Acid (-COOH)Coupling agent (e.g., HATU), R₂NHAmide (-CONR₂)
Amine (-NH₂)Acetic AnhydrideAcetamide (-NHCOCH₃)
Hydroxyl (-OH)Acyl Chloride, baseEster (-OCOR)
Bromo (-Br)NaN₃, then reductionAmine (-NH₂)

Strategies for Regioselective Cross-Coupling Reactions of Halogenated Pyrrolo[2,3-b]pyrazine Intermediates

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing C-C and C-N bonds, enabling the introduction of diverse substituents onto the pyrrolo[2,3-b]pyrazine core. Halogenated derivatives of pyrrolo[2,3-b]pyrazine, such as 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine, are key intermediates for these transformations. nih.gov

Common Cross-Coupling Reactions:

Suzuki Coupling: This reaction involves the coupling of a halogenated pyrazine derivative with a boronic acid or ester, and it is widely used to form aryl-aryl or aryl-vinyl bonds. mdpi.com

Sonogashira Coupling: This method is used to couple terminal alkynes with halo-pyrazines, providing a route to alkynyl-substituted derivatives. rsc.org A notable application involves the reaction of N-(3-chloropyrazin-2-yl)methanesulfonamide with various alkynes, followed by a base-induced cyclization to yield 6-substituted-5H-pyrrolo[2,3-b]pyrazines. rsc.org

Heck Coupling: This reaction forms substituted alkenes by reacting a halo-pyrazine with an alkene in the presence of a base. rsc.org

Regioselectivity: In polyhalogenated pyrrolo[2,3-b]pyrazine systems, achieving regioselectivity is crucial. The selectivity of the cross-coupling reaction can often be controlled by exploiting the inherent differences in the reactivity of the carbon-halogen bonds at different positions. researchgate.net For example, in related dihalopyrimidine systems, the C4 position is generally more reactive towards Suzuki coupling than the C2 position. researchgate.net Similar regioselective control can be anticipated for halogenated pyrrolo[2,3-b]pyrazines, allowing for the sequential and controlled introduction of different substituents. nih.gov

Coupling ReactionHalide SubstrateCoupling PartnerCatalyst/ConditionsProduct TypeReference
Suzuki6-Bromo-pyrrolo[2,3-b]pyrazineArylboronic acidPd(PPh₃)₄, K₃PO₄6-Aryl-pyrrolo[2,3-b]pyrazine mdpi.com
Sonogashira3-Chloro-2-aminopyrazine derivativeTerminal alkynePd(PPh₃)₂Cl₂, CuI, Et₃N6-Substituted-pyrrolo[2,3-b]pyrazine (after cyclization) rsc.org
Heck2,3-Dichloropyrazine (B116531)StyrenePd(OAc)₂, P(o-tol)₃, Et₃N2-Styryl-3-chloropyrazine rsc.org

Rational Approaches to Modulate Chemical Stability and Reactivity Profiles of Pyrrolo[2,3-b]pyrazine Derivatives

The chemical stability and reactivity of this compound derivatives can be rationally modulated by altering the electronic properties of the substituents on the heterocyclic core.

Electronic Effects of Substituents: The two p-tolyl groups at the C2 and C3 positions are electron-donating by induction and hyperconjugation. This increases the electron density of the pyrazine ring, which can enhance its susceptibility to oxidation but decrease its reactivity towards nucleophiles compared to the unsubstituted parent scaffold.

Conversely, the introduction of electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or halogen (-X) groups, onto the ring system would decrease the electron density. This would increase the chemical stability of the molecule towards oxidation and enhance the electrophilicity of the pyrazine ring, making it more susceptible to nucleophilic attack. youtube.com

Computational Approaches: Modern computational methods, such as Density Functional Theory (DFT), provide a powerful tool for predicting and understanding the reactivity of molecules. nih.gov By calculating various molecular properties, researchers can gain insights into the stability and reaction propensity of different derivatives.

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (Egap) are key indicators of reactivity. A smaller Egap generally correlates with higher chemical reactivity. nih.gov

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (σ), and the electrophilicity index (ω) can be calculated to quantify and compare the reactivity of different derivatives. mdpi.comnih.gov For example, a compound with a lower hardness value and a greater softness value is predicted to be more reactive. nih.gov

Protecting Groups: Chemical stability during a multi-step synthesis can also be managed through the use of protecting groups. The pyrrole nitrogen (N5) is acidic and can interfere with certain reactions. Protection of this nitrogen with a suitable group, such as a tosyl (Ts) group, can prevent unwanted side reactions and improve reaction yields. nih.gov This protecting group can be removed at a later stage of the synthesis.

Computational Chemistry and Theoretical Investigations of 2,3 Di P Tolyl 5h Pyrrolo 2,3 B Pyrazine Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations for Geometric and Electronic Properties of Pyrrolo[2,3-b]pyrazines

Density Functional Theory (DFT) stands as a cornerstone in the computational investigation of molecular systems, offering a balance between accuracy and computational cost. nih.gov For molecules in the pyrrolo[2,3-b]pyrazine family, DFT methods, such as those utilizing the B3LYP functional with a 6-31G(d,p) basis set, are commonly employed to determine optimized molecular geometries and electronic properties. nih.govrsc.org These calculations are fundamental for subsequent analyses, including the examination of molecular orbitals, charge distribution, and intramolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Levels)

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of interacting species. wikipedia.org The energies of the HOMO and LUMO, along with the HOMO-LUMO energy gap (ΔE), are key descriptors of a molecule's electronic behavior. rsc.org

The HOMO is associated with the ability of a molecule to donate electrons, characterizing its nucleophilic or electron-donating nature. Conversely, the LUMO relates to the ability to accept electrons, indicating its electrophilic or electron-accepting character. The energy gap between these orbitals is a measure of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org

For 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine, the HOMO is expected to be distributed over the electron-rich pyrrole (B145914) ring and the tolyl substituents, while the LUMO would likely be localized on the electron-deficient pyrazine (B50134) ring. This distribution facilitates intramolecular charge transfer (ICT) from the donor (pyrrolo-tolyl) to the acceptor (pyrazine) portions of the molecule. mdpi.com In related pyrido[2,3-b]pyrazine (B189457) systems, HOMO energy levels range from -5.34 to -5.97 eV and LUMO levels from -3.61 to -3.70 eV, resulting in low band gaps of 1.67–2.36 eV, indicative of reactive species with potential applications in organic electronics.

ParameterSignificance in Chemical Reactivity
HOMO Energy Correlates with the ionization potential and the ability to donate electrons (nucleophilicity). Higher energy levels indicate stronger electron-donating capability.
LUMO Energy Correlates with the electron affinity and the ability to accept electrons (electrophilicity). Lower energy levels indicate stronger electron-accepting capability.
HOMO-LUMO Gap (ΔE) Indicates the kinetic stability of the molecule. A large gap suggests high stability and low reactivity, while a small gap suggests high reactivity and lower stability. It also relates to the energy of the lowest electronic transition.

Molecular Electrostatic Potential (MESP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MESP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It helps in identifying the electron-rich and electron-poor regions, which are crucial for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In an MESP map, regions of negative electrostatic potential (typically colored red) correspond to areas with an excess of electrons and are susceptible to electrophilic attack. These are often found around electronegative atoms like nitrogen. Regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. researchgate.net For the this compound molecule, the MESP would likely show negative potential around the nitrogen atoms of the pyrazine ring, indicating their basicity and role as hydrogen bond acceptors. The hydrogen atom on the pyrrole nitrogen (N-5) would exhibit a positive potential, highlighting its acidic character.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This analysis is particularly useful for quantifying electron delocalization and intramolecular interactions. nih.gov

Prediction of Spectroscopic Properties through Quantum Chemical Calculations

Quantum chemical methods are powerful tools for predicting and interpreting various types of molecular spectra, providing a direct link between the molecular structure and its spectroscopic signatures.

Computational Vibrational Analysis and Spectral Interpretation

Computational vibrational analysis, typically performed using DFT, calculates the frequencies and intensities of the vibrational modes of a molecule. arxiv.org These theoretical calculations result in a predicted infrared (IR) and Raman spectrum. rsc.org By comparing the computed spectrum with experimental data, researchers can confirm the molecular structure and assign specific vibrational bands to the corresponding motions of atoms (e.g., stretching, bending). scielo.org.zanih.gov

For a molecule like this compound, key vibrational modes would include the N-H stretch of the pyrrole ring, C-H stretching of the aromatic rings, C=N and C=C stretching within the heterocyclic core, and various in-plane and out-of-plane bending modes. It is a common practice to apply scaling factors to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, thereby improving the agreement with experimental spectra. rsc.org

Theoretical UV-Vis and Electronic Absorption Spectra

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. scielo.org.zatuni.fi This approach computes the vertical excitation energies (corresponding to absorption wavelengths), oscillator strengths (related to absorption intensity), and the nature of the electronic transitions (e.g., π→π* or n→π*). scielo.org.zaresearchgate.net

For this compound, the UV-Vis spectrum is expected to be dominated by intense π→π* transitions arising from the extensive conjugated system. tuni.fi The presence of nitrogen lone pairs also allows for lower-energy n→π* transitions, although these are often weaker in intensity. tuni.fi The substitution with p-tolyl groups is anticipated to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted pyrrolo[2,3-b]pyrazine core, due to the extension of the π-conjugated system. TD-DFT calculations can precisely predict these shifts and help in understanding the influence of substituents on the electronic properties. tuni.fidocumentsdelivered.com

Computational MethodInformation ObtainedApplication
DFT (e.g., B3LYP/6-31G(d,p)) Optimized geometry, electronic energy, orbital energies.Provides the foundational data for all other analyses.
FMO Analysis HOMO/LUMO energies and distributions, energy gap.Predicts chemical reactivity, stability, and electronic transition character.
MESP Mapping 3D electrostatic potential distribution.Identifies sites for electrophilic and nucleophilic attack.
NBO Analysis Bonding orbitals, lone pairs, charge delocalization, donor-acceptor interactions.Quantifies intramolecular charge transfer and resonance effects.
DFT Frequency Calculation Vibrational modes, frequencies, and IR/Raman intensities.Aids in the interpretation and assignment of experimental vibrational spectra.
TD-DFT Electronic excitation energies, oscillator strengths, UV-Vis absorption wavelengths.Predicts and interprets electronic spectra.

Analysis of Global Reactivity Parameters (e.g., Hardness, Softness, Electrophilicity Index) for Pyrrolo[2,3-b]pyrazine Derivatives

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the global reactivity of pyrrolo[2,3-b]pyrazine derivatives. These parameters, including chemical hardness (η), softness (σ), and electrophilicity index (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). They provide a quantitative measure of a molecule's stability and reactivity.

For instance, in a study on related pyrido[2,3-b]pyrazine derivatives, DFT calculations at the B3LYP/6-31G(d,p) level of theory were used to correlate global reactivity parameters with the HOMO-LUMO energy gap (Egap). It was observed that compounds with a smaller Egap exhibited lower hardness and greater softness, indicating higher reactivity. This inverse relationship is a fundamental concept in chemical reactivity theory, where a smaller energy gap facilitates electronic transitions, making the molecule more prone to chemical reactions.

Table 1: Illustrative Global Reactivity Parameters for a Pyrido[2,3-b]pyrazine Derivative

ParameterValue
Egap (eV)3.444
Hardness (η) (eV)1.722
Softness (σ) (eV-1)0.290

Note: Data presented is for a related pyrido[2,3-b]pyrazine derivative and serves as a representative example.

Theoretical Studies on Non-Linear Optical (NLO) Properties of Pyrrolo[2,3-b]pyrazine Derivatives

The unique electronic structure of pyrrolo[2,3-b]pyrazine derivatives, characterized by a π-conjugated system, suggests their potential for applications in non-linear optics (NLO). Theoretical calculations are a crucial first step in identifying and designing molecules with significant NLO properties. Computational methods, particularly DFT, are employed to calculate key NLO parameters such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β).

In a theoretical investigation of pyrido[2,3-b]pyrazine derivatives, DFT calculations were performed to evaluate their NLO response. The study revealed that certain derivatives exhibit remarkable NLO properties, with significant values for polarizability and hyperpolarizability. For example, one of the studied compounds demonstrated a high first hyperpolarizability (βtot) value, indicating a substantial NLO response. researchgate.net This enhanced NLO activity is often attributed to efficient intramolecular charge transfer within the molecule, a feature that can be fine-tuned through strategic placement of electron-donating and electron-withdrawing groups on the molecular scaffold. researchgate.netnih.gov

These theoretical predictions are vital for guiding the synthesis of new materials with enhanced NLO properties, which are essential for applications in optical communications, data storage, and optical computing.

Table 2: Calculated NLO Properties for a Representative Pyrido[2,3-b]pyrazine Derivative

PropertyCalculated Value
Dipole Moment (μ)-
Average Polarizability <α> (esu)3.90 x 10-23
First Hyperpolarizability (βtot) (esu)15.6 x 10-30
Second Hyperpolarizability <γ> (esu)6.63 x 10-35

Note: Data presented is for a related pyrido[2,3-b]pyrazine derivative and serves as a representative example. researchgate.net

Molecular Docking and Dynamics Simulations for Elucidating Molecular Recognition Mechanisms

The 5H-pyrrolo[2,3-b]pyrazine scaffold is recognized as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. researchgate.net Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to investigate the binding interactions between these derivatives and their biological targets, thereby elucidating the molecular recognition mechanisms.

Molecular docking studies predict the preferred binding orientation of a ligand within the active site of a protein, providing insights into the key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. For instance, molecular docking has been employed to study the binding of 5H-pyrrolo[2,3-b]pyrazine derivatives to the ATP-binding site of various kinases. These studies help in understanding the structure-activity relationships (SAR) and guide the rational design of more potent and selective inhibitors.

Following docking, molecular dynamics simulations can be performed to assess the stability of the ligand-protein complex over time and to provide a more dynamic picture of the binding event. MD simulations can reveal conformational changes in both the ligand and the protein upon binding and can be used to calculate binding free energies, offering a more quantitative measure of binding affinity. While specific docking studies on this compound are not yet available, the general applicability of these methods to the pyrrolo[2,3-b]pyrazine core highlights their importance in drug discovery efforts involving this heterocyclic system.

Investigation of Aggregation-Induced Emission (AIE) Mechanisms through Computational Models

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. This property is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging. The pyrrolo[2,3-b]pyrazine core, with its potential for extended π-conjugation and propeller-like structures when substituted with bulky groups like p-tolyl, is a candidate for exhibiting AIE.

Computational models are crucial for understanding the underlying mechanisms of AIE. The restriction of intramolecular rotation (RIR) is a widely accepted mechanism for AIE, where the aggregation physically locks the flexible parts of the molecules, thus blocking non-radiative decay pathways and promoting radiative emission. rsc.org Theoretical calculations can be used to model the conformational changes and vibrational modes of the molecule in both the isolated and aggregated states. By analyzing the potential energy surfaces and identifying the low-frequency rotational modes that are dampened upon aggregation, computational studies can provide strong evidence for the RIR mechanism.

While direct computational studies on the AIE mechanism of this compound have not been reported, the principles of AIE are well-established, and computational modeling would be a key tool to investigate and confirm this property in this specific compound.

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Complex Pyrrolo[2,3-b]pyrazine Systems

For large and complex systems, such as a pyrrolo[2,3-b]pyrazine derivative interacting with a biological macromolecule or embedded in a solvent matrix, full quantum mechanical (QM) calculations can be computationally prohibitive. In such cases, hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) methods offer a powerful and efficient alternative.

In a QM/MM approach, the system is partitioned into a small, chemically active region (e.g., the pyrrolo[2,3-b]pyrazine ligand and the active site residues of an enzyme) which is treated with a high-level QM method, and the rest of the system (the bulk of the protein and solvent) which is described by a more computationally efficient molecular mechanics (MM) force field. This allows for an accurate description of the electronic effects in the region of interest while still accounting for the influence of the surrounding environment.

QM/MM simulations can be used to study enzymatic reaction mechanisms involving pyrrolo[2,3-b]pyrazine-based inhibitors, to accurately calculate binding affinities, and to investigate excited-state properties, such as fluorescence, in a condensed-phase environment. Although specific QM/MM studies on this compound are yet to be published, this methodology represents a state-of-the-art approach for investigating the behavior of such molecules in complex biological or material science contexts.

Applications of Pyrrolo 2,3 B Pyrazine Derivatives in Chemical and Material Sciences

Development of Materials with Enhanced Non-Linear Optical (NLO) Responses Based on Pyrrolo[2,3-b]pyrazine Scaffolds

Pyrrolo[2,3-b]pyrazine derivatives have emerged as promising candidates for non-linear optical (NLO) materials, which are crucial for applications in photonics and optoelectronics. The NLO response of these materials is intrinsically linked to their molecular structure, particularly the arrangement of electron-donating and electron-accepting groups that facilitate intramolecular charge transfer (ICT).

Recent studies on a series of novel pyrido[2,3-b]pyrazine-based heterocyclic compounds have demonstrated their significant NLO properties through both experimental and computational approaches. nih.govrsc.org Density Functional Theory (DFT) calculations have been employed to determine the NLO parameters of these molecules, such as the average polarizability (⟨α⟩), and the first (βtot) and second (⟨γ⟩) hyperpolarizabilities. nih.govrsc.org

One particular derivative, compound 7 in a recent study, which features a 4-methoxybenzaldehyde (B44291) moiety, exhibited a remarkably high NLO response. nih.govrsc.org This enhanced response is attributed to its smaller energy gap (Egap) of 3.444 eV, which facilitates electron delocalization and charge transfer within the molecule. nih.govrsc.org The calculated NLO parameters for this compound underscore the potential of the pyrido[2,3-b]pyrazine (B189457) scaffold in the development of advanced NLO materials. nih.govrsc.org The significant NLO response of these compounds suggests their utility in various technological applications, including display technology and materials science. nih.govrsc.org

CompoundAverage Polarizability (⟨α⟩) (esu)First Hyperpolarizability (βtot) (esu)Second Hyperpolarizability (⟨γ⟩) (esu)
Compound 73.90 x 10⁻²³15.6 x 10⁻³⁰6.63 x 10⁻³⁵

Data derived from computational studies on a pyrido[2,3-b]pyrazine derivative. nih.govrsc.org

Pyrrolo[2,3-b]pyrazine Derivatives in Electrochemical Sensing Methodologies (e.g., DNA Sensing)

The unique electronic properties of pyrrolo[2,3-b]pyrazine derivatives also make them suitable for applications in electrochemical sensing. These compounds can be utilized as recognition elements in biosensors, particularly for the detection of DNA. nih.govrsc.org The interaction between the pyrrolo[2,3-b]pyrazine scaffold and DNA can be monitored electrochemically, providing a sensitive and selective method for DNA detection. nih.govrsc.org

The same series of pyrido[2,3-b]pyrazine-based heterocyclic compounds mentioned for their NLO properties were also investigated for their potential in electrochemical DNA sensing. nih.govrsc.org Cyclic voltammetry (CV) is a common technique used to study these interactions. CV offers several advantages for DNA detection, including high sensitivity to low concentrations of DNA and the ability to detect small changes in DNA concentration. nih.gov

The research demonstrated that these compounds can effectively interact with DNA, paving the way for their use in the fabrication of electrochemical biosensors. nih.govrsc.org This application is of significant interest for various fields, including medical diagnostics and environmental monitoring, where rapid and accurate detection of specific DNA sequences is crucial. nih.gov

Advanced Optoelectronic Materials Based on Pyrrolo[2,3-b]pyrazine Cores (e.g., for Light-Emitting Diodes, Field-Effect Transistors, Photovoltaic Cells)

The tunable electronic structure of the pyrrolo[2,3-b]pyrazine core makes it a versatile building block for the development of advanced optoelectronic materials. These materials are at the heart of various devices, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells.

Donor-acceptor-donor (D-A-D) molecules incorporating a pyrido[2,3-b]pyrazine acceptor have been designed and synthesized. researchgate.netnih.gov These molecules exhibit tunable opto-electrochemical properties, with intramolecular charge transfer transitions leading to a broad range of emission colors from blue to red. researchgate.netnih.gov The modulation of donor groups allows for fine-tuning of the emission wavelength, making them suitable for full-color display applications. researchgate.netnih.gov

Furthermore, conjugated polymers containing dipyrrolo[2,3-b:2′,3′-e]pyrazine-2,6(1H,5H)-dione (PzDP) have been synthesized and shown to exhibit ambipolar transport in organic thin-film transistors (OTFTs). rsc.org These polymers, PPzDPDP-BT and PPzDPDP-TT, demonstrated good hole and electron mobilities, along with high current on-to-off ratios, which are essential characteristics for efficient transistor performance. rsc.org

PolymerHole Mobility (cm² V⁻¹ s⁻¹)Electron Mobility (cm² V⁻¹ s⁻¹)On/Off Ratio
PPzDPDP-BTup to 0.066up to 0.02110⁵–10⁶
PPzDPDP-TTup to 0.066up to 0.02110⁵–10⁶

Performance of PzDP-based polymers in OTFTs. rsc.org

Chemical Mechanistic Studies of Antioxidant Activity, Focusing on Radical Scavenging Kinetics and Pathways

Pyrrolopyrazine derivatives have been identified as possessing antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. researchgate.net The antioxidant activity of these compounds is primarily attributed to their ability to scavenge free radicals.

A detailed study on pyrrolo[2,3-b]quinoxaline derivatives, which are structurally similar to the pyrrolo[2,3-b]pyrazine core, has provided insights into their radical scavenging mechanisms. nih.gov The antioxidant potential of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.gov Among the synthesized derivatives, ethyl 1,2-diphenyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate demonstrated the highest radical scavenging activity. nih.gov

Exploration of Thermally Activated Delayed Fluorescence (TADF) Properties in Pyrrolo[2,3-b]pyrazine Systems

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for highly efficient organic light-emitting diodes (OLEDs) by harvesting both singlet and triplet excitons. The design of TADF emitters often involves creating molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).

Donor-acceptor (D-A) type molecules based on a pyrido[2,3-b]pyrazine acceptor have been investigated for their TADF properties. frontiersin.org Theoretical calculations on these systems have shown that it is possible to achieve a small ΔEST, which is a prerequisite for efficient TADF. researchgate.net For instance, computed ΔEST values for a series of D-A-D molecules with a pyrido[2,3-b]pyrazine core were in the range of 0.01–0.23 eV. nih.gov

In a related study, pyrazine-fused carbene Au(I) emitters have been developed that exhibit highly efficient and short-lived green emissions via TADF. nih.gov The coplanar arrangement of the donor and acceptor moieties in these molecules facilitates the formation of a charge-transfer excited state with significant oscillator strength. nih.gov These findings highlight the potential of pyrazine-based scaffolds, including pyrrolo[2,3-b]pyrazine, in the design of next-generation TADF materials for high-performance OLEDs. nih.govnih.govresearchgate.net

Structure Property Relationship Spr Studies in 2,3 Di P Tolyl 5h Pyrrolo 2,3 B Pyrazine Analogues

Influence of Substituent Effects on Electronic Structure and Optical Properties of Pyrrolo[2,3-b]pyrazine Derivatives

The electronic structure and optical behavior of pyrrolo[2,3-b]pyrazine derivatives are highly sensitive to the nature and position of substituents on the peripheral aryl rings. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) systematically modifies the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby altering the energy gap and, consequently, the photophysical properties. researchgate.netnih.govnih.gov

Generally, attaching EDGs (e.g., -OCH₃, -NH₂) to the p-tolyl groups of the parent compound increases the HOMO energy level more significantly than the LUMO level, leading to a reduction in the HOMO-LUMO gap. This reduction typically results in a bathochromic (red) shift in both the absorption and emission spectra. nih.gov Conversely, the incorporation of EWGs (e.g., -NO₂, -CN) tends to lower both the HOMO and LUMO energy levels, with a more pronounced effect on the LUMO. This also often leads to a smaller energy gap and a red-shift in the optical spectra, alongside changes in the molecule's electron affinity. nih.gov

The optical properties, such as fluorescence quantum yield, are also profoundly affected. Substituents can alter the rates of radiative and non-radiative decay pathways. For example, extending the π-conjugated system or introducing groups that promote intramolecular charge transfer (ICT) in the excited state can significantly influence emission intensity and solvatochromic behavior. mdpi.commdpi.com In some heterocyclic systems, aryl substituents have been shown to be more effective in forming excitons compared to alkyl groups, making them better candidates for light-emitting applications. nih.gov

Substituent (on p-tolyl ring)Expected Effect on HOMO-LUMO GapExpected Shift in Absorption/Emission (λmax)Rationale
-OCH₃ (Methoxy)DecreaseBathochromic (Red Shift)Strong electron-donating group, raises HOMO level.
-CH₃ (Methyl)Slight DecreaseSlight Bathochromic ShiftWeak electron-donating group.
-H (Reference)N/AN/AUnsubstituted p-tolyl group.
-Cl (Chloro)DecreaseBathochromic (Red Shift)Inductively withdrawing but can donate via resonance; heavy atom effect may influence emission.
-CN (Cyano)DecreaseBathochromic (Red Shift)Strong electron-withdrawing group, lowers LUMO level significantly.
-NO₂ (Nitro)Significant DecreaseSignificant Bathochromic ShiftVery strong electron-withdrawing group, lowers LUMO level significantly. researchgate.net

Correlating Structural Modifications with Chemical Reactivity Profiles and Selectivity in Pyrrolo[2,3-b]pyrazine Transformations

Structural modifications to the 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine framework directly influence its chemical reactivity and the selectivity of subsequent transformations. The electron density distribution across the heterocyclic core is a key determinant of its susceptibility to electrophilic or nucleophilic attack.

Modifications can be broadly categorized:

Substitution on the Aryl Rings: Introducing EDGs or EWGs on the tolyl groups alters the electron density of the entire π-system. EDGs enhance the electron-rich character of the pyrrolo[2,3-b]pyrazine core, making it more susceptible to electrophilic substitution. EWGs, conversely, decrease the electron density, potentially favoring nucleophilic attack.

Substitution on the Pyrrole (B145914) Nitrogen (N-5): The N-H proton at the 5-position is acidic and can be deprotonated to form an anion, which can then be alkylated or arylated. The nature of the substituent introduced at this position can sterically hinder access to adjacent sites and electronically modulate the reactivity of the ring system.

Direct Functionalization of the Heterocyclic Core: While the 2- and 3-positions are occupied, other positions on the pyrazine (B50134) or pyrrole ring could be targets for functionalization, depending on the reaction conditions. The existing diaryl substitution pattern will sterically and electronically direct the regioselectivity of reactions like halogenation or metalation.

For instance, in the synthesis of related pyrrolo[2,3-d]pyrimidines, the strategic use of protecting groups and the sequential introduction of substituents are critical for achieving the desired regiochemistry. nih.gov The electronic nature of substituents dictates the feasibility and outcome of metal-catalyzed cross-coupling reactions, which are commonly used to build molecular complexity on such heterocyclic scaffolds. The ability to fine-tune the electronic landscape allows for selective transformations at specific sites, enabling the synthesis of a diverse library of analogues for further SPR studies. researchgate.net

Modification TypePositionSubstituent TypeExpected Impact on ReactivityExample Transformation
Aryl Ring Substitutionpara-position of tolylElectron-Donating Group (e.g., -OCH₃)Increases electron density of the core, activating it for electrophilic attack.Electrophilic Aromatic Substitution (e.g., Bromination)
Aryl Ring Substitutionpara-position of tolylElectron-Withdrawing Group (e.g., -NO₂)Decreases electron density, potentially enabling nucleophilic aromatic substitution.Nucleophilic Attack
N-H FunctionalizationN-5 (Pyrrole)Alkyl or Aryl GroupRemoves the acidic proton, alters solubility, and can sterically block nearby positions.Alkylation, Arylation
Core ModificationPyrazine RingHalogenIntroduces a reactive handle for further functionalization.Suzuki or Stille Cross-Coupling

Rational Design Principles for Modulating Physicochemical Characteristics in Pyrrolo[2,3-b]pyrazine Systems

The rational design of pyrrolo[2,3-b]pyrazine systems allows for the precise modulation of key physicochemical characteristics such as molecular planarity, electron delocalization, and dipole moment. These properties are fundamental to the material's performance in applications ranging from organic electronics to sensing.

Planarity: The core 5H-pyrrolo[2,3-b]pyrazine scaffold is largely planar. However, the dihedral angle between this core and the 2,3-di-p-tolyl substituents can be influenced by steric interactions. Introducing bulky ortho-substituents on the tolyl rings would increase steric hindrance, forcing the rings to twist out of the plane of the heterocyclic core. This disruption of planarity can interrupt π-conjugation, leading to a blue-shift in absorption spectra and altered charge transport properties. mdpi.com Conversely, designing molecules that are highly planar can enhance π-electron delocalization and promote intermolecular stacking. nih.gov

Electron Delocalization: The extent of electron delocalization is a direct function of the π-conjugated system's size. Replacing the p-tolyl groups with more extended aromatic systems, such as naphthyl or anthracenyl groups, would significantly increase delocalization. This extension of conjugation generally leads to a smaller HOMO-LUMO gap, causing a red-shift in optical absorption and emission, and can improve electrical conductivity. researchgate.netmdpi.com

Dipole Moment: The magnitude and direction of the molecular dipole moment can be engineered by the asymmetric introduction of polar functional groups. For example, placing a strong EDG on one tolyl ring and a strong EWG on the other would create a significant "push-pull" system, inducing a large ground-state dipole moment. nih.govrsc.org Modulating the dipole moment is critical for controlling the solubility of the compound, its self-assembly behavior in the solid state, and its potential for applications in nonlinear optics. rsc.org

Design PrincipleStructural ModificationEffect on Physicochemical PropertyConsequence
Enhance Planarity Fusing rings to lock aryl groups in place.Increases coplanarity of the π-system.Enhanced electron delocalization, red-shifted absorption, improved stacking.
Disrupt Planarity Introduce bulky ortho-substituents on tolyl rings.Increases dihedral angle between core and aryl rings.Decreased effective conjugation, blue-shifted absorption, modified crystal packing.
Extend π-Conjugation Replace tolyl groups with larger aromatic systems (e.g., naphthyl).Increases the size of the delocalized electron system.Lower HOMO-LUMO gap, significant red-shift in absorption/emission. mdpi.com
Induce Dipole Moment Asymmetric substitution with donor and acceptor groups.Creates a permanent molecular dipole.Increased polarity, potential for nonlinear optical properties, altered solubility. nih.govrsc.org

Interplay between Molecular Architecture and Supramolecular Assembly in Pyrrolo[2,3-b]pyrazine Systems

The translation of molecular properties to bulk material function is governed by supramolecular assembly, where the architecture of individual molecules dictates the nature of intermolecular interactions. For 2,3-diaryl-5H-pyrrolo[2,3-b]pyrazine systems, a key interaction is π-π stacking, facilitated by the planar, electron-rich heterocyclic core. mdpi.com

The molecular architecture provides several handles to control this assembly:

The Planar Core: The inherent planarity of the pyrrolo[2,3-b]pyrazine nucleus is the primary driver for forming cofacial π-π stacks, which are crucial for charge transport in organic semiconductor applications. The interplanar distance in such stacks is a critical parameter, typically around 3.4 Å. mdpi.com

Peripheral Substituents: The tolyl groups and any further substituents on them play a crucial role in modulating the packing arrangement. Bulky groups can introduce steric hindrance that disrupts ideal stacking, leading to herringbone or other motifs.

Specific Intermolecular Interactions: The introduction of functional groups capable of forming specific non-covalent bonds can be used to direct assembly with high precision. For instance, amide or carboxyl groups can introduce hydrogen bonding networks, while fluorine or chlorine substituents can participate in halogen bonding. These directional interactions can override simple π-stacking, leading to more complex and ordered three-dimensional structures.

By carefully designing the molecular architecture, it is possible to control the solid-state packing, which in turn influences critical material properties like charge carrier mobility, fluorescence efficiency in the solid state, and solubility. The interplay between the molecule's shape and its functional groups determines whether it assembles into a structure that is beneficial or detrimental for a given application. mdpi.com

Emerging Research Avenues and Future Directions for 2,3 Di P Tolyl 5h Pyrrolo 2,3 B Pyrazine Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Complex Pyrrolo[2,3-b]pyrazine Architectures

The synthesis of pyrrolo[2,3-b]pyrazines has traditionally relied on multi-step processes that can be inefficient and environmentally taxing. The future of synthesizing complex architectures based on this scaffold is geared towards efficiency, elegance, and sustainability. Research is increasingly focused on one-pot reactions, novel catalytic systems, and green chemistry principles to streamline production and reduce waste.

Key developments in this area include:

Multicomponent Reactions (MCRs): One-pot multicomponent reactions using palladium-copper catalyst systems have proven to be an efficient and direct method for preparing substituted 5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles. researchgate.net This approach combines multiple starting materials in a single step, significantly improving operational simplicity and yield.

Sustainable Solvents and Catalysts: A significant shift towards green chemistry is evident in the adoption of water as a reaction medium. researchgate.net The use of catalyst systems like Pd(Ph3P)2Cl2 and CuI in water offers a non-toxic and non-flammable alternative to conventional organic solvents. researchgate.net Furthermore, co-catalyst systems such as Cu/Fe are being explored for related N-heterocycles, featuring base- and oxidant-free conditions and the potential for catalyst recycling, which are highly desirable for sustainable chemical production. rsc.org

Novel Cyclization Strategies: Innovative methods are being developed to construct the core pyrrolo[2,3-b]pyrazine ring system. These include palladium-catalyzed cyclization of 2-chloro-3-(methanesulfonamido)pyrazine with substituted alkynes under microwave assistance and the reaction of 2,3-dichloropyrazine (B116531) with lithiated ketones, esters, or nitriles, followed by cyclization. researchgate.netresearchgate.net Gold-catalyzed cyclization is another emerging technique for constructing related fused pyrazine (B50134) heterocycles, indicating a trend towards exploring diverse metal catalysts for unique reactivity. acs.org

Table 1: Comparison of Synthetic Methodologies for Pyrrolo[2,3-b]pyrazine and Related Scaffolds
MethodologyKey FeaturesCatalyst/ReagentsSolventAdvantagesReference
Traditional CyclizationMulti-step synthesis, often requiring harsh conditions.Varies (e.g., lithiated intermediates, primary amines).Organic solvents (e.g., DMF).Established routes. researchgate.net
Palladium-Catalyzed CyclizationMicrowave-assisted cyclization of substituted pyrazines with alkynes.Palladium catalysts.Organic solvents.Improved efficiency and speed. researchgate.net
One-Pot Multicomponent ReactionPd-Cu catalyzed reaction of dicarbonitrile, hydrazine (B178648), phenylacetylene, and aldehydes.Pd-Cu catalyst system.DMF.High efficiency, operational simplicity. researchgate.net
Sustainable Synthesis in WaterSonogashira-type coupling and cyclization.Pd(Ph3P)2Cl2 / CuI.Water.Environmentally benign, cost-effective. researchgate.net
Cu/Fe Co-catalyzed AminationIntramolecular C-H bond amination (demonstrated on related indoles).Cu/Fe co-catalyst.Water.Base- and oxidant-free, recyclable catalyst. rsc.org

Advanced Applications in Interdisciplinary Chemical Research, Beyond Current Scope

While the role of pyrrolo[2,3-b]pyrazine derivatives as kinase inhibitors is well-documented, their unique electronic and structural properties make them ideal candidates for a range of applications in materials science, diagnostics, and chemical biology. researchgate.netsmolecule.com Future research will focus on exploiting these properties to develop novel functional molecules.

Emerging interdisciplinary applications include:

Organic Optoelectronics: The inherent electronic properties of the pyrazine core make it a valuable component in organic optoelectronic materials. smolecule.com Derivatives are being investigated for use in devices like organic light-emitting diodes (OLEDs). Related push-pull chromophores based on pyrazine-containing cores like researchgate.netrsc.orghilarispublisher.comoxadiazolo[3,4-b]pyrazine are being designed to study their photophysical and nonlinear optical properties. mdpi.com

Electrochemical Sensing: The ability of fused heterocyclic systems to interact with biological molecules is being harnessed for diagnostic purposes. Pyrido[2,3-b]pyrazine (B189457) derivatives, which share a similar structural framework, have shown potential for the development of electrochemical DNA biosensors. nih.gov This opens an avenue for creating sensitive and specific tools for detecting nucleic acid sequences.

Fluorescent Probes: Fused pyrazine systems can exhibit fluorescent properties, making them suitable for use as molecular probes in biological imaging. For instance, 1,2,3-triazolo[4,5-b]pyrazines have been developed as versatile fluorescent probes for dyeing and imaging cells, demonstrating the potential of this chemical class in advanced microscopy applications. mdpi.com

Antioxidant Agents: The antioxidant capabilities of related pyrrolo[2,3-b]quinoxaline derivatives have been reported, suggesting a potential new biological application for the pyrrolo[2,3-b]pyrazine scaffold. nih.govrsc.org These compounds could act as radical scavengers, offering therapeutic potential in conditions associated with oxidative stress.

Table 2: Emerging Interdisciplinary Applications for Pyrrolo[2,3-b]pyrazine and Related Scaffolds
Application AreaInterdisciplinary FieldUnderlying PropertyPotential UseReference
Organic ElectronicsMaterials ScienceElectronic properties, charge transport.Organic Light-Emitting Diodes (OLEDs). smolecule.com
Nonlinear Optics (NLO)Materials Science / PhotonicsHigh NLO response, intramolecular charge transfer.Optical devices, display technology. mdpi.comnih.gov
Electrochemical BiosensingDiagnostics / Analytical ChemistryDNA interaction capability.Electrochemical detection of specific DNA sequences. nih.gov
Fluorescent ImagingChemical Biology / BioimagingFluorescence.Cellular imaging probes and dyes. mdpi.com
Antioxidant AgentsMedicinal Chemistry / PharmacologyRadical scavenging ability.Therapeutics for oxidative stress-related diseases. nih.govrsc.org

Integration of Theoretical Predictions to Guide Experimental Design and Discovery in Pyrrolo[2,3-b]pyrazine Chemistry

The synergy between computational modeling and experimental synthesis is becoming indispensable in modern chemical research. For the pyrrolo[2,3-b]pyrazine family, theoretical predictions are accelerating the discovery of new compounds and the understanding of their properties and reaction mechanisms. This integration allows for a more rational, structure-based approach to design, saving significant time and resources.

Key areas where computational chemistry is making an impact:

Rational Drug Design: Structure-based discovery is a cornerstone of modern medicinal chemistry. For 5H-pyrrolo[2,3-b]pyrazine derivatives, molecular docking simulations and the analysis of co-crystal structures are used to guide the optimization of compounds as potent and selective kinase inhibitors. nih.govnih.govnih.govnih.gov This rational approach allows chemists to design molecules with improved binding affinity and selectivity profiles.

Elucidation of Reaction Mechanisms: Computational methods, particularly Density Functional Theory (DFT), are employed to model reaction pathways and transition states for the synthesis of pyrrolo-pyrazines. hilarispublisher.com This theoretical insight helps in understanding experimentally observed outcomes and in optimizing reaction conditions for better yields and selectivity.

Prediction of Chemical Properties: Theoretical calculations are used to predict the properties of novel compounds before they are synthesized. DFT computations have been successfully used to investigate and predict the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives. nih.gov Similarly, quantum mechanics-based protocols (QM-ORSA) can predict the antioxidant activity of these molecules, guiding the selection of the most promising candidates for synthesis and biological testing. nih.gov

Table 3: Role of Theoretical Predictions in Pyrrolo[2,3-b]pyrazine Chemistry
Computational MethodApplicationObjectiveExampleReference
Molecular Docking / CrystallographyStructure-Based Drug DesignOptimize ligand-protein binding for kinase inhibition.Guiding the design of selective FGFR and JAK3 inhibitors. nih.govnih.govnih.gov
Density Functional Theory (DFT)Reaction Mechanism StudiesModel transition states and potential energy surfaces of synthetic reactions.Studying the mechanism of Stetter and Paal-Knorr reactions for pyrrolylpyrazine synthesis. hilarispublisher.com
Density Functional Theory (DFT)Property PredictionCalculate electronic and optical properties.Investigating the nonlinear optical (NLO) properties of pyrido[2,3-b]pyrazine derivatives. nih.gov
Quantum Mechanics (QM-ORSA)Biological Activity PredictionEvaluate free radical scavenging capacity.Assessing the antioxidant potential of pyrrolo[2,3-b]quinoxaline derivatives. nih.gov

Q & A

Q. What are the foundational synthetic strategies for preparing 2,3-Di-p-tolyl-5H-pyrrolo[2,3-b]pyrazine?

The synthesis typically involves halogenation (e.g., bromination or iodination) of the pyrrolopyrazine core, followed by cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) to introduce aryl groups like p-tolyl. For example, brominated intermediates (e.g., 2-bromo derivatives) are common precursors for regioselective functionalization . Esterification or sulfonation steps may protect reactive sites during synthesis .

Q. How do structural features such as halogen substituents influence reactivity?

Halogens (Br, I, Cl) at the 2- or 7-positions enhance electrophilicity, enabling nucleophilic substitutions (e.g., SNAr) or cross-couplings (e.g., with boronic acids). For instance, iodinated derivatives exhibit higher reactivity in Pd-catalyzed couplings compared to brominated analogs . Steric effects from p-tolyl groups may modulate reaction rates and regioselectivity .

Q. What spectroscopic methods are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns and aromaticity.
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways.
  • X-ray crystallography : Resolves stereochemistry and crystal packing, especially for halogen-rich derivatives .

Advanced Research Questions

Q. How can researchers optimize kinase inhibition selectivity using pyrrolopyrazine derivatives?

Structure-activity relationship (SAR) studies suggest that substituents at the 5-position (e.g., tosyl or tert-butyl groups) enhance selectivity for JAK isoforms by sterically blocking non-target kinases. Computational docking (e.g., using AutoDock Vina) identifies key interactions in kinase ATP-binding pockets . For example, bulky groups at the 5-position reduce off-target effects in inflammatory disease models .

Q. How to resolve contradictions in reported biological activities of halogenated analogs?

Discrepancies in bioactivity (e.g., antitumor vs. antimicrobial) may arise from assay conditions or substituent positioning. For example:

  • Bromine at 2-position : Enhances antitumor activity (IC50_{50} < 1 µM in leukemia cell lines) via intercalation or kinase inhibition .
  • Iodine at 7-position : Improves antimicrobial potency (MIC = 2 µg/mL against S. aureus) due to enhanced membrane penetration . Methodological consistency (e.g., standardized cell lines, concentration ranges) is critical for cross-study comparisons .

Q. What computational tools are effective for predicting SAR in pyrrolopyrazine derivatives?

  • DFT calculations : Model electronic effects of substituents (e.g., Hammett σ values for p-tolyl groups) on reactivity .
  • Molecular dynamics (MD) : Simulate binding stability in target proteins (e.g., JAK2 or EGFR kinases) .
  • QSAR models : Correlate logP values with cellular uptake efficiency .

Methodological Notes

  • Synthetic challenges : Air-sensitive intermediates (e.g., Grignard reagents) require inert conditions .
  • Biological assays : Use orthogonal assays (e.g., ATPase activity + cell viability) to confirm target engagement .
  • Ethical compliance : Derivatives are not FDA-approved; adhere to institutional guidelines for in vivo testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.